molecular formula C16H24N2O6S B11132535 2-(3,4-Dimethoxy-benzenesulfonylamino)-N-(tetrahydro-furan-2-ylmethyl)-propionamide

2-(3,4-Dimethoxy-benzenesulfonylamino)-N-(tetrahydro-furan-2-ylmethyl)-propionamide

Cat. No.: B11132535
M. Wt: 372.4 g/mol
InChI Key: SKAFHOSBYBILAZ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group attached to a dimethoxybenzene ring and a propanamide moiety linked to an oxolane ring. The unique structure of this compound makes it an interesting subject for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: The reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Attachment of the Propanamide Moiety: The sulfonamide intermediate is then reacted with a propanoyl chloride derivative in the presence of a base to form the propanamide linkage.

    Incorporation of the Oxolane Ring: The final step involves the reaction of the propanamide intermediate with an oxolane derivative under suitable conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the methoxy groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-Hydroxyethyl)-2-(3,4-dimethoxyphenyl)acetamide: A compound with a similar benzene ring structure but different functional groups.

    2-(3,4-Dimethoxyphenyl)ethanamine: A compound with a similar benzene ring but different side chains.

Uniqueness

2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE is unique due to its combination of a sulfonamide group, a dimethoxybenzene ring, and an oxolane ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H24N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C16H24N2O6S/c1-11(16(19)17-10-12-5-4-8-24-12)18-25(20,21)13-6-7-14(22-2)15(9-13)23-3/h6-7,9,11-12,18H,4-5,8,10H2,1-3H3,(H,17,19)

InChI Key

SKAFHOSBYBILAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCCO1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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